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Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzaldehyde

Cat. No.: B041509 Get Quote

For researchers, scientists, and professionals in drug development, 4-Fluoro-2-
methoxybenzaldehyde serves as a versatile building block in the synthesis of a variety of

heterocyclic compounds and other valuable organic molecules. Its unique substitution pattern,

featuring both a fluorine atom and a methoxy group, allows for the strategic construction of

complex molecular architectures with potential applications in medicinal chemistry and

materials science.

This document provides detailed application notes and experimental protocols for several key

synthetic transformations involving 4-Fluoro-2-methoxybenzaldehyde, including the synthesis

of quinazoline derivatives, which are known to exhibit potent biological activities such as the

inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Application in the Synthesis of Quinazoline
Derivatives as EGFR Inhibitors
Quinazoline scaffolds are prevalent in a number of approved drugs and clinical candidates,

particularly as tyrosine kinase inhibitors. The synthesis of 2,4-disubstituted quinazolines can be

achieved through the condensation of 4-Fluoro-2-methoxybenzaldehyde with an appropriate

amino precursor, followed by cyclization. These derivatives are of significant interest in

oncology research due to their potential to inhibit EGFR, a key regulator of cell growth and

proliferation that is often dysregulated in cancer.

General Synthetic Workflow for Quinazoline Derivatives

Methodological & Application

Check Availability & Pricing
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Caption: General workflow for the synthesis of quinazoline derivatives.

Experimental Protocol: Synthesis of a 6-Fluoro-8-
methoxy-quinazoline derivative
This protocol outlines a general procedure for the synthesis of a quinazoline derivative from 4-
Fluoro-2-methoxybenzaldehyde.

Materials:

4-Fluoro-2-methoxybenzaldehyde

Formamidine acetate

N,N-Dimethylformamide (DMF)

2-Amino-5-fluorobenzoic acid

Thionyl chloride

Methodological & Application
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Appropriate nucleophile (e.g., aniline derivative)

Procedure:

Synthesis of 6-Fluoro-4-quinazolinol: A mixture of 2-amino-5-fluorobenzoic acid and

formamide is heated.[1]

Chlorination: The resulting 6-fluoro-4-quinazolinol is treated with thionyl chloride to yield 4-

chloro-6-fluoroquinazoline.

Nucleophilic Substitution: The 4-chloro-6-fluoroquinazoline is then reacted with an

appropriate amine in a suitable solvent like isopropanol to yield the final 2,4-disubstituted

quinazoline product.

Starting
Material

Reagents Conditions Product Yield (%) Reference

2-amino-5-

fluorobenzoic

acid

Formamidine

acetate,

Formamide

160 °C, 4 hr

6-

Fluoroquinaz

olin-4(3H)-

one

- [2][3]

6-

Fluoroquinaz

olin-4(3H)-

one

SOCl2 Reflux, 4 hr

4-Chloro-6-

fluoroquinazo

line

- [2][3]

Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of

secondary and tertiary amines. 4-Fluoro-2-methoxybenzaldehyde can be reacted with a

primary or secondary amine to form an imine or enamine intermediate, which is then reduced in

situ to the corresponding amine.

General Workflow for Reductive Amination

Methodological & Application

Check Availability & Pricing
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Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination with a
Substituted Aniline
This protocol provides a general method for the reductive amination of 4-Fluoro-2-
methoxybenzaldehyde with an aniline derivative.

Materials:

4-Fluoro-2-methoxybenzaldehyde

Substituted aniline (e.g., 4-chloroaniline)

Sodium triacetoxyborohydride (NaBH(OAc)₃)

Dichloromethane (DCM) or Dichloroethane (DCE)

Acetic acid (optional, as catalyst)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b041509?utm_src=pdf-body-img
https://www.benchchem.com/product/b041509?utm_src=pdf-body
https://www.benchchem.com/product/b041509?utm_src=pdf-body
https://www.benchchem.com/product/b041509?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Dissolve 4-Fluoro-2-methoxybenzaldehyde (1.0 eq) and the substituted aniline (1.0-1.2 eq)

in DCM or DCE.

Add sodium triacetoxyborohydride (1.5-2.0 eq) to the mixture in portions.

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

Quench the reaction with saturated aqueous sodium bicarbonate solution.

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography.

Aldehyde Amine
Reducing
Agent

Solvent Product Yield (%)
Referenc
e

Benzaldeh

yde
Aniline

NaBH(OAc

)₃
DCE

N-

Benzylanili

ne

High [4]

o-Vanillin p-Toluidine NaBH₄ -

N-(2-

hydroxy-3-

methoxybe

nzyl)-p-

toluidine

Quantitativ

e (Imine)
[5][6]

Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-

carbon bonds. While the C-F bond is generally less reactive than C-Br or C-I bonds in such

couplings, with the appropriate catalyst and conditions, 4-Fluoro-2-methoxybenzaldehyde
can participate in these reactions, offering a route to biaryl compounds.

General Workflow for Suzuki-Miyaura Coupling
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Check Availability & Pricing
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an
Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl fluoride.

Materials:

4-Fluoro-2-methoxybenzaldehyde

Arylboronic acid (e.g., 4-acetylphenylboronic acid)

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

Methodological & Application

Check Availability & Pricing
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Ligand (e.g., SPhos, XPhos)

Base (e.g., K₂CO₃, K₃PO₄)

Solvent (e.g., Dioxane/water, Toluene)

Procedure:

To a reaction vessel, add 4-Fluoro-2-methoxybenzaldehyde (1.0 eq), the arylboronic acid

(1.2-1.5 eq), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0-3.0 eq).

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

Add the degassed solvent system.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until

completion.

Cool the reaction to room temperature and dilute with an organic solvent and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the crude product by column chromatography.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos |

K₃PO₄ | Toluene | 4-Methoxybiphenyl | 98 |[7] | | 2-Iodocyclohexenone | Phenylboronic acid |

Pd/C | Na₂CO₃ | DME/H₂O | 2-Phenylcyclohexenone | 95 |[8] |

Other Synthetic Applications
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active

methylene compound in the presence of a base to form a new carbon-carbon double bond.

Methodological & Application

Check Availability & Pricing
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Experimental Protocol: Knoevenagel Condensation with
Malononitrile
Materials:

4-Fluoro-2-methoxybenzaldehyde

Malononitrile

Base (e.g., piperidine, ammonium acetate)

Solvent (e.g., Ethanol, Toluene)

Procedure:

Dissolve 4-Fluoro-2-methoxybenzaldehyde (1.0 eq) and malononitrile (1.0-1.2 eq) in the

chosen solvent.

Add a catalytic amount of the base.

Heat the reaction mixture to reflux and monitor for completion.

Cool the reaction mixture and collect the precipitated product by filtration.

Wash the product with cold solvent and dry.

Aldehyde
Active
Methylen
e

Catalyst
Condition
s

Product Yield (%)
Referenc
e

4-

Fluorobenz

aldehyde

Malononitril

e
None

Water, rt,

4h

2-(4-

Fluorobenz

ylidene)mal

ononitrile

88 [9]

Benzaldeh

yde

Malononitril

e

NiCu@MW

CNT

H₂O/MeOH

, rt, 35 min

Benzyliden

emalononit

rile

74 [10]
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Wittig Reaction
The Wittig reaction allows for the synthesis of alkenes from aldehydes and ketones using a

phosphorus ylide.

Experimental Protocol: Wittig Reaction with
Benzyltriphenylphosphonium Chloride
Materials:

4-Fluoro-2-methoxybenzaldehyde

Benzyltriphenylphosphonium chloride

Strong base (e.g., n-BuLi, NaH, or concentrated NaOH)

Anhydrous solvent (e.g., THF, DCM)

Procedure:

Prepare the phosphorus ylide by treating benzyltriphenylphosphonium chloride with a strong

base in an anhydrous solvent.

Add a solution of 4-Fluoro-2-methoxybenzaldehyde in the same solvent to the ylide

solution.

Stir the reaction at the appropriate temperature until completion.

Quench the reaction and work up by extraction.

Purify the resulting alkene by column chromatography.

Methodological & Application

Check Availability & Pricing
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Aldehyde
Phospho
nium Salt

Base Solvent Product Yield (%)
Referenc
e

9-

Anthraldeh

yde

Benzyltriph

enylphosp

honium

chloride

50% NaOH DCM

trans-9-(2-

Phenylethe

nyl)anthrac

ene

- [11][12]

4-

Bromobenz

aldehyde

Benzyltriph

enylphosp

honium

chloride

K₃PO₄
Solvent-

free

1-Bromo-4-

(2-

phenylethe

nyl)benzen

e

- [13]

Biological Context: EGFR Signaling Pathway
Inhibition
The quinazoline derivatives synthesized from 4-Fluoro-2-methoxybenzaldehyde can act as

competitive inhibitors of ATP at the kinase domain of EGFR. This inhibition blocks the

autophosphorylation of the receptor and subsequent activation of downstream signaling

pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial

for cancer cell proliferation and survival.[14]
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Caption: EGFR signaling and inhibition by quinazoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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